
M3 receptor antagonist 1
描述
CHF5407 是一种选择性、长效、竞争性毒蕈碱 M3 受体拮抗剂。它主要用于治疗呼吸道疾病,如哮喘和慢性阻塞性肺病。 该化合物对人毒蕈碱 M1、M2 和 M3 受体表现出亚纳摩尔亲和力,使其成为抑制支气管痉挛的有效药物 .
准备方法
CHF5407 的合成涉及制备季铵盐反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .
化学反应分析
科学研究应用
Oncology Applications
Recent studies have highlighted the potential of M3 receptor antagonists in cancer treatment, particularly in small cell lung cancer (SCLC).
- Inhibition of Tumor Growth : Research indicates that M3 receptor antagonists can significantly inhibit SCLC cell growth both in vitro and in vivo. This effect is associated with decreased phosphorylation of mitogen-activated protein kinase (MAPK) and Akt pathways, which are crucial for cell proliferation and survival .
- Adjuvant Therapy Potential : Given that many cancer types express M3 receptors and synthesize acetylcholine, M3 antagonists may serve as effective adjuvants in various oncological therapies. Immunohistochemical analyses have shown frequent co-expression of acetylcholine and M3 receptors in tumors, suggesting a mechanistic link between cholinergic signaling and tumor growth .
Respiratory Applications
M3 receptor antagonists have also been investigated for their role in treating chronic obstructive pulmonary disease (COPD).
- Efficacy Compared to Existing Treatments : A clinical study assessed an oral selective M3 antagonist (OrM3) against inhaled ipratropium. While OrM3 demonstrated some improvements in lung function, it did not provide a significant therapeutic advantage over ipratropium, highlighting the complexities of receptor selectivity and clinical efficacy in respiratory conditions .
- Mechanism of Action : By blocking M3 receptors on airway smooth muscle, these antagonists can lead to bronchodilation and reduced bronchial secretions. However, the balance between efficacy and side effects remains a critical consideration in developing new therapies for COPD .
Central Nervous System Applications
The role of M3 receptor antagonists extends into neuropharmacology, particularly concerning cognitive function and neurodegenerative diseases.
- Cognitive Effects : Studies suggest that selective M3 antagonism might not impair cognitive function significantly compared to non-selective agents like oxybutynin. This finding is crucial as it indicates that targeted therapies may mitigate the risk of cognitive decline associated with broader anticholinergic treatments .
- Potential in Alzheimer’s Disease : There is emerging evidence that muscarinic agonists can influence amyloid-beta deposition, a hallmark of Alzheimer's disease. While the focus has been on agonists, understanding the role of antagonists like M3 receptor antagonist 1 could provide insights into balancing cholinergic signaling for therapeutic benefit .
Case Studies
作用机制
CHF5407 通过选择性结合毒蕈碱 M3 受体发挥作用。这种结合抑制乙酰胆碱的作用,乙酰胆碱是一种引起支气管收缩的神经递质。通过阻断 M3 受体,CHF5407 阻止支气管痉挛并促进支气管扩张。 该化合物还由于其从 M3 受体缓慢解离而表现出延长作用时间 .
相似化合物的比较
CHF5407 在其延长作用和对毒蕈碱 M3 受体的高选择性方面独树一帜。类似化合物包括:
噻托溴铵: 另一种长效毒蕈碱拮抗剂,用于治疗慢性阻塞性肺病。
阿克利丁溴: 与 CHF5407 相比,毒蕈碱拮抗剂的作用时间较短。
格隆溴铵: 用于治疗呼吸道疾病,但具有不同的药代动力学特性。
乌美克利地溴: 另一种毒蕈碱拮抗剂,在呼吸道疾病管理中具有应用
CHF5407 因其对支气管痉挛的强效且持久的抑制作用而脱颖而出,使其成为呼吸道疾病治疗中的宝贵化合物。
生物活性
M3 receptor antagonists, including "M3 receptor antagonist 1," have garnered significant attention due to their potential therapeutic applications in various medical conditions, particularly in respiratory diseases and oncology. This article synthesizes the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data tables.
Overview of M3 Receptors
Muscarinic acetylcholine receptors (mAChRs) are a subset of G protein-coupled receptors that mediate various physiological functions. The M3 subtype is particularly involved in smooth muscle contraction, gland secretion, and modulation of neurotransmitter release. Antagonists targeting the M3 receptor can inhibit these actions, making them useful in treating conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Pharmacological Profile
This compound has been characterized for its selectivity and potency against the M3 receptor. In vitro studies have demonstrated its ability to inhibit acetylcholine-induced responses in various cell lines. The following table summarizes key pharmacological data:
Compound | IC50 (μM) | Selectivity | Notes |
---|---|---|---|
This compound | 1.97 ± 0.88 | High selectivity for M3 | Effective in blocking acetylcholine DMR |
Compound 2 (e.g., Darifenacin) | 15.57 ± 5.09 | Moderate selectivity (9.3x over M1) | Used as a reference for comparison |
Compound 3 (e.g., Atropine) | 0.49 ± 0.17 | Non-selective | Historical benchmark |
The biological activity of this compound is primarily mediated through competitive inhibition at the M3 receptor site. This antagonism leads to decreased intracellular calcium levels and reduced activation of downstream signaling pathways such as MAPK and Akt phosphorylation, which are crucial for cellular growth and proliferation.
Case Study: Small Cell Lung Cancer (SCLC)
Research has highlighted the role of M3 receptor antagonists in cancer therapy. A notable study demonstrated that treatment with M3 receptor antagonists significantly inhibited cell growth in SCLC both in vitro and in vivo :
- In Vitro Findings:
- Treatment with M3R antagonists resulted in a reduction of MAPK phosphorylation in SCLC cell lines.
- In Vivo Findings:
- Tumor growth was inhibited in nude mice models treated with M3R antagonists, indicating potential as an adjuvant therapy for SCLC.
Clinical Applications
This compound has shown promise in clinical settings, particularly for respiratory conditions like COPD. A proof-of-concept study indicated that selective antagonism of the M3 receptor improved airway function without significant adverse effects on cognitive performance:
- Study Design:
- A double-blind, placebo-controlled trial involving multiple dosage arms.
- Results:
- Significant improvement in FEV1 values post-treatment compared to placebo.
常见问题
Basic Research Questions
Q. What experimental models are validated for assessing M3 receptor antagonist activity and selectivity?
Methodological Answer:
- In vitro models :
- Chinese Hamster Ovary (CHO) cells expressing human M3 receptors are standard for binding affinity and functional assays (e.g., GTPγS binding to measure receptor activation) .
- FRT cell lines co-expressing ANO1-YFP and M3 receptors enable high-throughput screening via fluorescence quenching upon Ca²⁺-dependent anion channel activation .
- In vivo models :
- Guinea pig bladder strips assess antagonism of acetylcholine-induced contractions .
- Rodent models evaluate systemic effects (e.g., gastrointestinal motility, heart rate) .
- Key considerations : Validate species-specific receptor homology (e.g., human vs. rat M3 receptors) to avoid misinterpretation of selectivity .
Q. What structural modifications improve M3 receptor selectivity over other muscarinic subtypes?
Methodological Answer:
- 4-Piperidine derivatives with hydrocarbon chains on the piperidine nitrogen enhance M3 selectivity by optimizing steric interactions with the receptor’s hydrophobic pocket .
- SAR studies : Compare antagonist binding to M3 vs. M2/M4 chimeras to identify critical residues (e.g., transmembrane domain 5) influencing selectivity .
- Example : Atropine (non-selective; IC₅₀: 2.22–3.39 nM across M1-M5) vs. 4-DAMP (M3-selective; IC₅₀: 1 nM for M3 vs. >100 nM for M2) .
Advanced Research Questions
Q. How can discrepancies between functional assays and radioligand binding studies be resolved when interpreting antagonist selectivity?
Methodological Answer:
- Functional assays (e.g., GTPγS binding) measure receptor activation downstream of ligand binding, while radioligand binding (e.g., [³H]-QNB) directly quantifies affinity. Discrepancies arise due to allosteric modulation or receptor reserve .
- Case study : OMSH shows M1 selectivity in functional assays (pA₂ = 8.3–8.4) but lower affinity in binding studies (log affinity = 7), highlighting context-dependent receptor conformations .
- Resolution : Use Schild analysis to determine competitive antagonism (slope ≈1) and correct for non-equilibrium conditions .
Q. What methodological optimizations are critical for high-throughput screening (HTS) of M3 antagonists?
Methodological Answer:
- Cell model validation : Ensure Z-factor >0.5 (e.g., Z = 0.627 for FRT-ANO1-YFP/M3 model) to confirm assay robustness .
- Dose-response curves : Use ≥3 antagonist concentrations to calculate IC₅₀ (e.g., 10.74–18.49 µM in FRT cells) and assess dose dependency .
- Statistical rigor : Report mean ± SD with instrument-appropriate precision (e.g., ≤3 significant figures for calculated values) .
Q. How can biophysical techniques elucidate thermodynamic and kinetic properties of M3 antagonist-receptor interactions?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic vs. hydrogen-bond interactions .
- Deuterium exchange mass spectrometry : Detects conformational changes in M3 receptors upon antagonist binding (e.g., altered hydrogen bonding in transmembrane helices) .
- Surface plasmon resonance (SPR) : Quantifies association/dissociation rates (kₒₙ/kₒff) for kinetic profiling .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on M3 antagonist efficacy in different tissue models?
Methodological Answer:
- Tissue-specific receptor density : Higher M3 expression in smooth muscle vs. cardiac tissue may amplify functional responses despite similar binding affinity .
- Receptor coupling efficiency : Differences in G-protein expression (e.g., Gq/11 in bladder vs. Gi/o in heart) alter signal amplification .
- Experimental controls : Normalize responses to internal standards (e.g., atropine as a non-selective control) and account for batch variability (e.g., oocyte receptor expression levels) .
属性
IUPAC Name |
[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVQZSIMOIWQB-JTOZIPDCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrF4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。